molecular formula C12H11NO B1275576 6-(O-tolyl)pyridin-2-ol CAS No. 300395-32-8

6-(O-tolyl)pyridin-2-ol

Cat. No. B1275576
M. Wt: 185.22 g/mol
InChI Key: QHUKZSBVVXZUKQ-UHFFFAOYSA-N
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Description

6-(O-tolyl)pyridin-2-ol is a chemical compound with the molecular formula C12H11NO . It contains a total of 26 bonds, including 15 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 secondary amide .


Synthesis Analysis

The synthesis of substituted pyridines, such as 6-(O-tolyl)pyridin-2-ol, has been achieved through various methodologies. One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process affords 2-substituted pyridines in good yields .


Molecular Structure Analysis

The molecular structure of 6-(O-tolyl)pyridin-2-ol is characterized by a pyridine ring substituted with a hydroxy group at position 2 . The compound also contains a total of 26 bonds, including 15 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 secondary amide .


Chemical Reactions Analysis

6-(O-tolyl)pyridin-2-ol can participate in various chemical reactions. For instance, it can undergo oxyfunctionalization using whole cells of Burkholderia sp. MAK1 . Moreover, it can be involved in the ruthenium-catalyzed ketone directed ortho-arylation .

Scientific Research Applications

1. Synthesis of Biaryl Compounds

  • Application : “6-(O-tolyl)pyridin-2-ol” is used in the synthesis of o-tolyl benzonitrile (OTBN), a key starting material for sartans, which are a class of antihypertensive drugs. Biaryl compounds are an important class of aromatic compounds used for the synthesis of antiviral, antihypertensive, and antifungal drugs .
  • Methods : The synthesis of OTBN involves Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions. Other high yield methods include Ni-catalyzed Kumada coupling, and desulfinating cross-coupling using Pd-catalyst .
  • Results : The synthesis of OTBN is crucial for the production of sartan series of drug molecules (ARBs), such as candesartan, irbesartan, losartan, tasosartan, and valsartan .

2. Potential Inhibitor in Cancer Treatment

  • Application : “6-(O-tolyl)pyridin-2-ol” derivatives have been studied as potential anticancer agents via PI3Kα inhibition .
  • Methods : A series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed, synthesized and characterized by 1H NMR, 13C NMR and HRMS spectra analyses .
  • Results : Most of the synthetic compounds showed submicromolar inhibitory activity against various tumour cell lines. One compound, 13k, induced cell cycle arrest at G2/M phase and cell apoptosis of HCC827 cells by inhibition of PI3Kα with an IC50 value of 1.94 nM .

3. Synthesis of Di-2-pyridyl Thionocarbonate

  • Application : “6-(O-tolyl)pyridin-2-ol” is used as a reactant in the synthesis of di-2-pyridyl thionocarbonate, a dehydration and thiocarbonyl transfer reagent .
  • Methods : The synthesis of di-2-pyridyl thionocarbonate involves the reaction of “6-(O-tolyl)pyridin-2-ol” with a suitable thiocarbonyl compound .
  • Results : The resulting di-2-pyridyl thionocarbonate can be used as a reagent in various organic synthesis reactions .

4. Reactions with Pentafluoro- and Pentachloropyridines

  • Application : “6-(O-tolyl)pyridin-2-ol” reacts with pentafluoro- and pentachloropyridines to yield a mixture of products .
  • Methods : The reactions involve the attack of “6-(O-tolyl)pyridin-2-ol” at the nitrogen and oxygen atoms of pentafluoro- and pentachloropyridines .
  • Results : The resulting compounds have potential applications in the synthesis of polysubstituted heterocycles with useful biological properties and pharmaceutical applications .

5. Synthesis of Heterocyclic N-Oxides

  • Application : “6-(O-tolyl)pyridin-2-ol” is used in the synthesis of heterocyclic N-oxides .
  • Methods : The synthesis involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .
  • Results : The resulting 2-substituted pyridines and 2-substituted pyridine N-oxides are useful for the synthesis of 2,6-disubstituted pyridines .

6. Synthesis of Alkylated Pyridines

  • Application : “6-(O-tolyl)pyridin-2-ol” is used in the synthesis of alkylated pyridines .
  • Methods : The synthesis involves a photochemical cross-coupling between N-amidopyridinium salts and various alkyl bromides under photocatalyst-free conditions .
  • Results : The resulting C4-alkylated pyridines are useful in various organic synthesis reactions .

properties

IUPAC Name

6-(2-methylphenyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9-5-2-3-6-10(9)11-7-4-8-12(14)13-11/h2-8H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUKZSBVVXZUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396587
Record name 6-(2-Methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(O-tolyl)pyridin-2-ol

CAS RN

300395-32-8
Record name 6-(2-Methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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